3-{(5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
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Overview
Description
3-{(5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a quinoline moiety and a thiazolidinone ring, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Formation of the Thiazolidinone Ring: The thiazolidinone ring is usually formed by the reaction of a thiourea derivative with a carbonyl compound.
Coupling of the Quinoline and Thiazolidinone Moieties: The final step involves the condensation of the quinoline derivative with the thiazolidinone derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl groups or the double bonds within the molecule.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, could occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. It can be used in the development of new pharmaceuticals targeting specific diseases.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored through preclinical and clinical studies. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{(5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline moiety may intercalate with DNA, while the thiazolidinone ring could inhibit specific enzymes. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring and are known for their antidiabetic properties.
Quinoline Derivatives: Compounds with a quinoline moiety are widely studied for their antimicrobial and anticancer activities.
Uniqueness
The uniqueness of 3-{(5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid lies in its combined structure, which allows it to exhibit a broad range of biological activities. Its dual functionality makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H13ClN2O4S2 |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
3-[(5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C17H13ClN2O4S2/c1-24-12-5-4-11(18)10-3-2-9(19-15(10)12)8-13-16(23)20(17(25)26-13)7-6-14(21)22/h2-5,8H,6-7H2,1H3,(H,21,22)/b13-8- |
InChI Key |
VFVZRKLMTDMJGQ-JYRVWZFOSA-N |
Isomeric SMILES |
COC1=C2C(=C(C=C1)Cl)C=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C=CC(=N2)C=C3C(=O)N(C(=S)S3)CCC(=O)O |
Origin of Product |
United States |
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